molecular formula C15H14N4O5S B11116236 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide

2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide

Cat. No.: B11116236
M. Wt: 362.4 g/mol
InChI Key: UTIZEQYFWHPMJC-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide features a benzamide core substituted with a methoxy group at the 2-position. This moiety is connected via an ethyl chain to a hydrazine-derived group, which forms an (E)-configured hydrazone bond with a 5-nitrothiophene (thienyl) ring. While direct synthesis or activity data for this compound are absent in the provided evidence, its structural analogs offer critical insights for comparison.

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(2E)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C15H14N4O5S/c1-24-12-5-3-2-4-11(12)15(21)16-9-13(20)18-17-8-10-6-7-14(25-10)19(22)23/h2-8H,9H2,1H3,(H,16,21)(H,18,20)/b17-8+

InChI Key

UTIZEQYFWHPMJC-CAOOACKPSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a methoxy-substituted benzoyl chloride, which reacts with an appropriate amine to form the benzamide.

    Introduction of the Hydrazino Group: The benzamide is then reacted with hydrazine or a hydrazine derivative under controlled conditions.

    Addition of the Nitro-Thienyl Group: The final step involves the reaction of the intermediate with a nitro-thienyl aldehyde under conditions that favor the formation of the methylene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and hydrazino groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur at the benzamide core or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions for substitution reactions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure shares key motifs with several benzamide derivatives documented in the evidence:

  • Hydrazone Linkage: The (E)-hydrazone group is a common feature in analogs such as 4-chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide (), which replaces the thienyl group with a nitrobenzylidene moiety. The nitro group’s position (3-nitro vs. 5-nitro) and aromatic system (benzene vs. thiophene) alter electronic properties and steric interactions.
  • Substituent Diversity : and 13 describe compounds with bromo-methoxybenzylidene and benzodioxol groups, respectively. These substituents modulate lipophilicity and metabolic stability compared to the nitro-thienyl group in the target compound.

Physicochemical Properties

Melting points and synthetic yields from analogous compounds highlight trends:

Compound Yield (%) Melting Point (°C) Key Substituents Reference
1e () 65.36 177.8–179.2 4-Chlorobenzyl, benzothiazole
1f () 81.08 132.3–132.6 Piperazinyl, benzimidazole
1g () 75.75 210.4–210.8 Piperazinyl, benzoxazole
CID 9633820 () N/A N/A 5-Bromo-2-methoxybenzylidene
CID 9639497 () N/A N/A 1,3-Benzodioxol-5-ylmethylene
  • Yield : Higher yields (e.g., 81.08% for 1f ) correlate with simpler substituents like piperazinyl groups, whereas bulky or electron-withdrawing groups (e.g., nitro) may reduce efficiency.
  • Melting Points : The nitro-thienyl group in the target compound likely increases melting points compared to methoxy or benzodioxol analogs due to enhanced dipole interactions and crystallinity.

Spectroscopic Characterization

1H-NMR and ESI-MS data for analogs () suggest predictable patterns:

  • NMR : The thienyl nitro group in the target compound would deshield nearby protons, producing distinct shifts compared to chloro or methoxy substituents.
  • Mass Spectrometry : The molecular ion peak for the target compound (exact mass ~434 g/mol) would differ from analogs like CID 9633820 (C18H18BrN3O4, exact mass 434.06).

Biological Activity

The compound 2-methoxy-N-(2-{(2E)-2-[(5-nitro-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N4O5S
  • Molecular Weight : 362.37 g/mol
  • Structure : The compound features a methoxy group, a nitro-thiophene moiety, and a hydrazine linkage, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

  • Mechanism of Action : The compound has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
    • Case Study Example : In a study conducted on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
HeLa15.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial and antifungal activities.

  • Case Study Example : In vitro tests against Staphylococcus aureus and Candida albicans demonstrated inhibition zones of 15 mm and 12 mm, respectively.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Candida albicans12

Research Findings

Recent research has focused on the synthesis and characterization of this compound, along with its biological evaluations:

  • Synthesis : The compound can be synthesized through a multi-step reaction involving the condensation of 5-nitro-2-thiophenecarboxaldehyde with specific hydrazine derivatives.
  • Biological Assays : Standard assays (MTT assay for cytotoxicity, agar diffusion method for antimicrobial activity) have been employed to assess the biological activity of the compound.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzamide and thiophene rings have been studied to optimize potency and selectivity against cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.